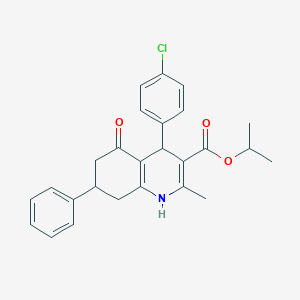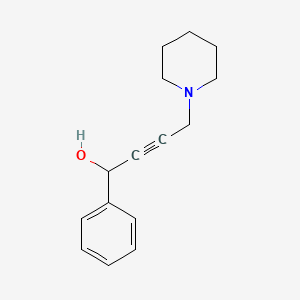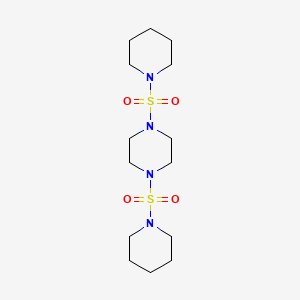![molecular formula C22H19NO4 B5213032 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5213032.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide, commonly known as MDA19, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic benefits. MDA19 is a selective agonist of the cannabinoid receptor CB2, which is primarily found in immune cells and peripheral tissues.
Mecanismo De Acción
MDA19 acts as a selective agonist of the CB2 receptor, which is primarily found in immune cells and peripheral tissues. Activation of the CB2 receptor by MDA19 leads to a variety of cellular responses, including the inhibition of inflammatory cytokine production, the induction of apoptosis in cancer cells, and the reduction of pain sensation.
Biochemical and Physiological Effects
MDA19 has been shown to have several biochemical and physiological effects, including the modulation of immune cell function, the reduction of inflammation, the inhibition of cancer cell growth, and the reduction of pain sensation. MDA19 has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MDA19 in lab experiments is its selectivity for the CB2 receptor, which allows for the specific modulation of immune cell function and peripheral tissue responses. Additionally, MDA19 has been extensively studied in animal models and has a well-established safety profile. However, one of the limitations of using MDA19 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of MDA19, including the development of novel MDA19 derivatives with increased potency and selectivity, the investigation of MDA19's potential therapeutic benefits in additional medical conditions, and the exploration of MDA19's potential as a diagnostic tool for detecting CB2 receptor expression in various tissues. Additionally, further research is needed to better understand the mechanism of action of MDA19 and to elucidate its cellular signaling pathways.
Métodos De Síntesis
MDA19 can be synthesized using a multi-step process that involves the reaction of several precursor compounds. The synthesis method typically involves the use of reagents such as lithium aluminum hydride, boron tribromide, and acetic anhydride, among others. The final product is typically purified using chromatography techniques such as flash chromatography or preparative HPLC.
Aplicaciones Científicas De Investigación
MDA19 has been studied extensively for its potential therapeutic benefits in various medical conditions, including pain, inflammation, neurodegenerative diseases, and cancer. Several studies have demonstrated that MDA19 has anti-inflammatory properties and can reduce pain in animal models. MDA19 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, MDA19 has been shown to have anti-cancer effects in various types of cancer cells.
Propiedades
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-25-15-9-7-14(8-10-15)11-22(24)23-18-13-20-17(12-21(18)26-2)16-5-3-4-6-19(16)27-20/h3-10,12-13H,11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWWBMGKTVYFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-dibenzofuran-3-yl)-2-(4-methoxy-phenyl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5212950.png)
![3-benzyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212959.png)

![ethyl N-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]carbonyl}glycinate](/img/structure/B5212978.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212985.png)
![ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5212991.png)

![benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B5213002.png)



![N-1,3-benzodioxol-5-yl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5213026.png)
